mTOR Biochemical Inhibition: Target Compound vs. Optimized Lead AZD3147 – A >10,000-Fold Potency Differential
In a recombinant mTOR biochemical assay measuring inhibition of 27BP1 phosphorylation, 1-((2-morpholinopyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea exhibited an IC50 exceeding 15,000 nM (>1.50E+4 nM) [1]. This contrasts with AZD3147, the fully optimized lead from the same urea-containing morpholinopyrimidine series, which achieves an mTOR IC50 of 1.5 nM in a comparable biochemical format and cellular mTORC1/mTORC2 IC50 values of 40.7 nM and 5.75 nM, respectively, in MDA-MB-468 cells [2]. The potency gap exceeds four orders of magnitude and is attributable to the absence in the target compound of the (3S)-3-methylmorpholine hinge-binding motif, the 6-methylsulfonylmethyl pyrimidine substitution, and the para-substituted phenylurea architecture that together drive high-affinity mTOR binding.
| Evidence Dimension | mTOR biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | >15,000 nM (mTOR recombinant GST-tagged, 27BP1 phosphorylation assay) |
| Comparator Or Baseline | AZD3147: 1.5 nM (mTOR biochemical); mTORC1 IC50 = 40.7 nM, mTORC2 IC50 = 5.75 nM (MDA-MB-468 cellular) |
| Quantified Difference | >10,000-fold weaker mTOR inhibition for the target compound vs. AZD3147 |
| Conditions | Recombinant N-terminally GST-tagged mTOR (aa 1360–2549); 27BP1 phosphorylation endpoint; 90 min incubation. |
Why This Matters
This extreme potency differential confirms that the target compound should not be used as a functional substitute for AZD3147 or other optimized leads; it is instead a negative-control or scaffold-reference compound for SAR deconvolution.
- [1] BindingDB Entry BDBM50039955 / CHEMBL3357864. Inhibition of recombinant N-terminally GST-tagged mTOR assessed via 27BP1 phosphorylation. IC50 >1.50E+4 nM. View Source
- [2] Pike, K. G. et al. J. Med. Chem. 2015, 58 (5), 2326–2349; Tocris Bioscience AZD3147 product specification (IC50 = 1.5 nM). View Source
